molecular formula C14H11N3O2S2 B2638536 N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325978-27-6

N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2638536
CAS No.: 325978-27-6
M. Wt: 317.38
InChI Key: MUGFDRYLKPLRIQ-UHFFFAOYSA-N
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Description

“N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound. It has been mentioned in the context of reactions with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors to afford organo-carboxamide ruthenium (II) complexes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of N - (benzo [ d ]thiazol-2-yl)pyrazine-2-carboxamide ( HL1) and N - (1H-benzo [ d ]imidazol-2-yl)pyrazine-2-carboxamide ( HL2) ligands with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors afforded the respective organo-carboxamide ruthenium ( II) complexes .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of these complexes confirm distorted octahedral geometries around the Ru ( II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands (PPh 3 /CO/H/Cl) .


Chemical Reactions Analysis

The Ru ( II) complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 h . The catalytic activities of the Ru ( II) complexes were dependent on both the carboxamidate and auxiliary ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the properties of 6-Chloro- N - (6- (2-chlorophenyl)- [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazol-3-yl)benzo [ d ]thiazol-2-amine were analyzed using IR, 1 H NMR, 13 C NMR, and MS .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various derivatives of thiophene carboxamides, including structures similar to N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, have been synthesized through different chemical processes. These involve reactions such as condensation, hydrolysis, and cyclization, utilizing various reagents and conditions to produce the target molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Characterization Methods : Characterization of these synthesized molecules is typically achieved using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, providing detailed information about the chemical structure and properties of the compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Applications

  • Antimicrobial Activity : Some derivatives have been studied for their antimicrobial properties. For example, certain thiophene-2-carboxamide derivatives exhibit antimicrobial effects and have been evaluated through molecular docking studies (Atta & Abdel‐Latif, 2021).

  • Anticancer Properties : Research has indicated the potential anticancer activities of thiophene derivatives. These compounds have been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell growth (Atta & Abdel‐Latif, 2021).

Chemical Properties and Applications

  • Crystal Structure Analysis : Detailed crystal structure analysis of similar compounds, using techniques like X-ray diffraction, has been conducted to understand the molecular arrangement and bonding patterns, which is crucial for their potential applications in various fields (Vasu et al., 2004).

  • Optoelectronic Properties : Research into the optoelectronic properties of thiophene-based compounds, including studies on their electrical conductivity and optical characteristics, has been conducted. This is significant for their potential use in electronic and photonic devices (Camurlu & Guven, 2015).

Future Directions

Future research could focus on the development of new compounds based on the “N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” scaffold. For instance, the synthesis of new benzothiazole based anti-tubercular compounds has been highlighted as a promising area of research . Additionally, the distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide suggest potential future directions .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGFDRYLKPLRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320744
Record name N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822400
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325978-27-6
Record name N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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